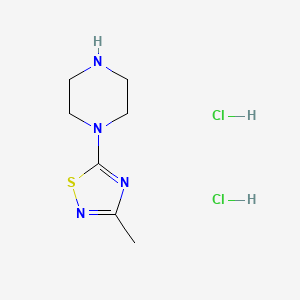

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride

Description

Propriétés

IUPAC Name |

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4S.2ClH/c1-6-9-7(12-10-6)11-4-2-8-3-5-11;;/h8H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRAVKXZQUZZMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Strategy

The synthesis typically involves two main stages:

Formation of the 3-methyl-1,2,4-thiadiazole ring : This is commonly achieved by cyclization reactions involving thiosemicarbazide derivatives and appropriate methyl-substituted precursors.

Nucleophilic substitution or coupling with piperazine : The thiadiazole intermediate bearing a good leaving group (e.g., chloro or bromo substituent) at the 5-position is reacted with piperazine to form the desired compound.

The final step involves conversion to the dihydrochloride salt by treatment with hydrochloric acid.

Detailed Synthetic Procedures

Preparation of 3-Methyl-1,2,4-thiadiazole Intermediate

Starting materials : Methyl-substituted thiosemicarbazide or methylhydrazine derivatives.

Cyclization conditions : Heating with sulfur sources (e.g., elemental sulfur or Lawesson’s reagent) under reflux in polar solvents such as ethanol or acetic acid.

Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to confirm ring closure.

Isolation : The thiadiazole intermediate is purified by recrystallization or column chromatography.

Coupling with Piperazine

Reagents : The 5-halogenated (chlorinated or brominated) 3-methyl-1,2,4-thiadiazole intermediate is reacted with piperazine.

Conditions : Typically performed in ethanol or dimethylformamide (DMF) at elevated temperatures (50–80 °C) under basic conditions (e.g., sodium bicarbonate or triethylamine) to facilitate nucleophilic substitution.

Reaction time : Several hours (4–12 h) depending on scale and reagents.

Work-up : The reaction mixture is cooled, and the product is precipitated or extracted.

Purification : Crystallization or chromatographic techniques.

Formation of Dihydrochloride Salt

The free base is dissolved in anhydrous ethanol or ethyl acetate.

Excess hydrochloric acid gas or concentrated HCl solution is introduced.

The dihydrochloride salt precipitates out and is filtered, washed, and dried under vacuum.

Reaction Conditions and Optimization

| Step | Solvent(s) | Temperature (°C) | Time (h) | Base/Acid Used | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiadiazole ring cyclization | Ethanol/Acetic acid | 80–100 | 3–6 | None or mild base | 70–85 | Controlled heating for ring closure |

| Halogenation at 5-position | Chloroform/Benzene | Reflux (~80) | 2–4 | Thionyl chloride (SOCl2) | 65–80 | Introduces reactive leaving group |

| Piperazine coupling | Ethanol/DMF | 50–80 | 4–12 | NaHCO3 or Et3N | 75–90 | Nucleophilic substitution reaction |

| Salt formation | Ethanol/EtOAc | RT | 1–2 | HCl (g) or HCl solution | 90–95 | Precipitation of dihydrochloride salt |

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Recent advances in microwave-assisted organic synthesis have demonstrated significant improvements in reaction times and yields for heterocyclic compounds similar to thiadiazole-piperazine derivatives. Microwave irradiation accelerates cyclization and coupling reactions, reducing reaction times from hours to minutes while maintaining or improving yields.

Continuous Flow Synthesis

For industrial-scale production, continuous flow reactors offer advantages:

Precise control of reaction parameters (temperature, time, stoichiometry).

Improved safety for handling reactive intermediates.

Scalability with consistent product quality.

Research Findings and Analytical Data

Spectroscopic Characterization : The compound is characterized by IR, NMR (^1H and ^13C), and mass spectrometry.

IR: Characteristic bands for thiadiazole ring (C=N stretch ~1600 cm^-1), piperazine N-H stretching (~3300 cm^-1).

NMR: Methyl group singlet at ~2.3 ppm, piperazine methylene protons as multiplets between 2.5–3.5 ppm.

Purity and Yield : Optimized conditions yield the dihydrochloride salt with purity >98% by HPLC.

Stability : The dihydrochloride salt form enhances compound stability and solubility in aqueous media.

Summary Table of Preparation Methods

| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thiadiazole ring formation | Cyclization of methyl-substituted thiosemicarbazide | Heating in ethanol/acetic acid | High yield, well-established | Requires careful temperature control |

| Halogenation at 5-position | Treatment with thionyl chloride | SOCl2 in refluxing benzene/chloroform | Introduces reactive site for coupling | Use of toxic reagents |

| Piperazine coupling | Nucleophilic substitution with piperazine | Ethanol/DMF, base, 50–80 °C | Efficient bond formation | Longer reaction times |

| Dihydrochloride salt formation | Acid-base reaction with HCl | HCl gas or solution, room temperature | Improves solubility and stability | Requires handling of corrosive acid |

| Microwave-assisted synthesis | Accelerated cyclization and coupling | Microwave irradiation, 150–200 °C | Rapid, high yield | Requires specialized equipment |

| Continuous flow synthesis | Automated, scalable flow reactors | Controlled temperature and flow rates | Scalable, reproducible | Initial setup cost |

Analyse Des Réactions Chimiques

Types of Reactions: 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Applications De Recherche Scientifique

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride is a compound with significant potential in various scientific research applications. This article will explore its properties, synthesis, and diverse applications in fields such as pharmacology, biochemistry, and agriculture.

Pharmacological Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride has been investigated for its potential as an antimicrobial agent. Studies indicate that this compound exhibits activity against a range of bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry reported that derivatives of thiadiazole compounds showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism of action involves disrupting bacterial cell wall synthesis.

Neuropharmacology

Research has also explored the neuropharmacological effects of this compound. It is believed to interact with serotonin receptors, which could lead to applications in treating anxiety and depression.

Case Study: Serotonergic Activity

In a study conducted on animal models, administration of the compound resulted in increased serotonin levels in the brain, suggesting its potential as an antidepressant. Further clinical trials are needed to establish efficacy and safety in humans.

Agricultural Applications

The compound's fungicidal properties have led to its investigation in agricultural settings. It has shown promise as a treatment for various plant diseases caused by fungi.

Case Study: Fungal Resistance

Field trials have demonstrated that 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride can effectively reduce fungal infections in crops such as wheat and corn. Its application resulted in improved yield and quality of produce.

Material Science

Beyond biological applications, this compound is being explored for its potential use in material science, particularly in the development of polymers with enhanced properties.

Case Study: Polymer Development

Research indicates that incorporating thiadiazole derivatives into polymer matrices can improve thermal stability and mechanical strength. This opens avenues for creating advanced materials with specific functionalities.

Mécanisme D'action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substituents

1-(1,2,4-Thiadiazol-5-yl)piperazine Dihydrochloride (CAS: 69389-20-4)

- Key Differences : Lacks the 3-methyl group on the thiadiazole ring.

- Molecular weight is 242.13 g/mol, slightly lower than the methylated analogue .

1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}-4-ethylpiperazine Hydrochloride

- Key Differences : Replaces thiadiazole with an oxadiazole ring and includes a benzoyl group.

- Impact: Oxadiazoles are more electronegative, influencing electronic properties and metabolic stability.

1-[(3-Thien-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazine Hydrochloride (CAS: 1052550-57-8)

- Key Differences : Contains a thiophene-linked oxadiazole group.

Aryl-Substituted Piperazine Derivatives

Trimetazidine Dihydrochloride (1-(2,3,4-Trimethoxybenzyl)piperazine Dihydrochloride)

- Key Differences : Substituted with a trimethoxybenzyl group instead of thiadiazole.

- Impact : The aryl group enhances planarity and receptor affinity for myocardial metabolism modulation. Used in anticancer research due to its ability to inhibit lipid peroxidation .

1-(o-Tolyl)piperazine Dihydrochloride (CAS: 70849-60-4)

- Key Differences : Features an ortho-tolyl substituent.

- Impact : Increased lipophilicity from the methylphenyl group may improve bioavailability but could elevate mutagenic risks via nitroso compound formation .

Meclizine Hydrochloride (1-(p-Chloro-α-phenylbenzyl)-4-(m-methylbenzyl)piperazine Dihydrochloride)

- Key Differences : Bulky aromatic substituents.

- Impact : Used as an antiemetic; the steric bulk limits CNS penetration, reducing sedative side effects .

Mutagenicity and Nitrosation Potential

- Piperazine dihydrochloride (unsubstituted) forms mutagenic N-nitroso compounds when combined with nitrite, with 50–70% nitrosation efficiency in vivo .

- 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride : The thiadiazole ring may sterically hinder nitrosation, reducing mutagenic risk compared to unsubstituted piperazines.

Serotonin Receptor Interactions

Comparative Data Table

Activité Biologique

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride (CAS Number: 69389-19-1) is a compound belonging to the class of 1,3,4-thiadiazole derivatives, which are recognized for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄Cl₂N₄S

- Molecular Weight : 257.18 g/mol

- CAS Number : 69389-19-1

- Purity : Minimum 95%

These properties position the compound as a candidate for various therapeutic applications due to its structural attributes that facilitate interactions with biological targets.

Antimicrobial Activity

1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride exhibits significant antimicrobial properties. Research indicates that thiadiazole derivatives often show activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that compounds with similar structures can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 15 | |

| Compound B | Escherichia coli | 12 | |

| Compound C | Salmonella typhi | 18 |

Anticancer Properties

Thiadiazole derivatives have also been investigated for their anticancer potential. The presence of the thiadiazole ring is associated with cytostatic effects against various cancer cell lines. For example, derivatives have shown promise in inhibiting cell proliferation in breast and lung cancer models .

Case Study: Anticancer Activity

A study involving a series of thiadiazole derivatives highlighted their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride was noted for its effectiveness against human cancer cell lines with IC50 values ranging from 10 to 20 µM .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, research has indicated that thiadiazole derivatives possess anti-inflammatory properties. In vitro studies have shown that these compounds can stabilize erythrocyte membranes and inhibit proteinase enzymes involved in inflammatory responses .

Table 2: Anti-inflammatory Activity

| Compound | Method Used | Inhibition (%) at 100 ppm | Reference |

|---|---|---|---|

| Compound A | Erythrocyte Membrane Stability | 48.89 | |

| Compound B | Proteinase Inhibition | 66.78 |

The biological activities of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiadiazoles act by inhibiting specific enzymes crucial for microbial survival or cancer cell proliferation.

- Membrane Interaction : The compound may disrupt bacterial membranes or stabilize erythrocyte membranes during inflammatory processes.

- Apoptosis Induction : Through the activation of apoptotic pathways, thiadiazole derivatives can trigger programmed cell death in cancer cells.

Q & A

Q. What are the standard synthetic routes for 1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazine dihydrochloride, and how is purity optimized?

The compound is typically synthesized via condensation of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid derivatives with piperazine, followed by dihydrochloride salt formation. Key steps include:

- Reaction conditions : Refluxing in ethanol with stoichiometric phenylhydrazine derivatives (e.g., phenylhydrazine hydrochloride) for 6–8 hours, as seen in thiadiazole-piperazine conjugates .

- Purification : Crystallization from ethanol or methanol to remove unreacted intermediates. Purity is confirmed via HPLC or TLC, with residual solvents analyzed by GC .

- Salt formation : Hydrochloride salt is precipitated using HCl gas or concentrated HCl in anhydrous ether, ensuring stoichiometric equivalence (2:1 HCl:piperazine) .

Q. What spectroscopic techniques are critical for characterizing this compound?

- IR spectroscopy : Identifies N–H stretching (2500–3300 cm⁻¹) and C–S/C–N bonds in the thiadiazole ring (600–800 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) reveals piperazine protons (δ 2.5–3.5 ppm) and thiadiazole methyl group (δ 2.1–2.3 ppm). ¹³C NMR confirms quaternary carbons in the heterocycle .

- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 235.08) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict biological activity?

- Reaction path screening : Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for thiadiazole ring closure .

- Docking studies : Molecular docking with enzymes (e.g., aminopeptidase N) predicts binding affinity, guiding SAR for inhibitory activity .

- Machine learning : Training models on existing reaction data (e.g., yield, solvent effects) to recommend optimal conditions (temperature, catalyst) .

Q. What strategies resolve contradictions in reported biological activities?

- Dose-response validation : Replicate assays (e.g., IC₅₀ for enzyme inhibition) across multiple labs to confirm potency ranges .

- Metabolite profiling : LC-MS identifies degradation products or metabolites that may interfere with activity measurements .

- Crystallography : X-ray structures of the compound bound to target proteins clarify binding modes and explain variability in inhibition data .

Q. How can structural modifications enhance solubility or stability?

- Piperazine substitution : Introducing hydrophilic groups (e.g., hydroxyl or amine) at the 4-position improves aqueous solubility, as seen in analogous piperazine derivatives .

- Thiadiazole ring stabilization : Electron-withdrawing substituents (e.g., nitro groups) reduce ring-opening under acidic conditions .

- Salt forms : Comparing dihydrochloride with other salts (e.g., sulfate) to optimize pH-dependent stability in storage .

Q. What experimental designs mitigate challenges in scaling up synthesis?

- Flow chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) during thiadiazole formation, improving yield at larger scales .

- DoE (Design of Experiments) : Multivariate analysis optimizes parameters (reagent ratios, temperature) while reducing trial-and-error approaches .

- In-line analytics : Real-time FTIR monitors reaction progress, ensuring consistent product quality during scale-up .

Q. How does the compound’s stability vary under physiological conditions?

- pH studies : Stability assays in buffers (pH 1–10) reveal degradation kinetics. The dihydrochloride form shows optimal stability at pH 4–6, with hydrolysis observed in alkaline conditions .

- Thermal analysis : TGA/DSC identifies decomposition temperatures (>200°C), guiding storage at room temperature in desiccated environments .

Q. What comparative studies highlight its advantages over analogs?

- Bioactivity benchmarking : Compared to 1-(2-thiazolyl)piperazine derivatives, the thiadiazole moiety exhibits stronger enzyme inhibition (e.g., 2-fold lower IC₅₀ against VEGFR2) .

- Solubility vs. lipophilicity : LogP calculations (e.g., −0.5 for dihydrochloride vs. +1.2 for free base) correlate with improved bioavailability in pharmacokinetic models .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.